molecular formula C16H27N3O2 B2563621 N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide CAS No. 1436077-36-9

N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide

Cat. No.: B2563621
CAS No.: 1436077-36-9
M. Wt: 293.411
InChI Key: CPGMWOKRUWXUIC-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.

    Formation of the Oxane Ring: The oxane ring is typically synthesized through an intramolecular cyclization reaction, often involving epoxide intermediates.

    Final Coupling Reaction: The final step involves coupling the cyclopropyl and oxane intermediates with an appropriate amine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and cyclopropyl ring can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12(2)19(14-6-8-21-9-7-14)10-15(20)18-16(3,11-17)13-4-5-13/h12-14H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGMWOKRUWXUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)NC(C)(C#N)C1CC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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